Primary Target Divergence: Direct MTHFD1 Inhibition vs. Thymidylate Synthase Blockade
LY 345899 is a direct inhibitor of MTHFD1, with a Ki of 18 nM, representing its primary enzymatic target [1]. This contrasts sharply with classical antifolates like pemetrexed, which require polyglutamation for potent TS inhibition. Pemetrexed's monoglutamate form is a weak TS inhibitor (Ki = 340 nM), while its pentaglutamate metabolite is highly potent (Ki = 3.4 nM) [2]. Raltitrexed, another TS inhibitor, has a Ki of 62 nM for TS [3]. LY 345899's direct, high-affinity targeting of MTHFD1/2 defines a distinct mechanism of action not shared by these comparators.
| Evidence Dimension | Enzymatic Inhibition (Ki) for Primary Target |
|---|---|
| Target Compound Data | Ki = 18 nM (MTHFD1) |
| Comparator Or Baseline | Pemetrexed: Ki = 340 nM (TS, monoglutamate); Ki = 3.4 nM (TS, pentaglutamate). Raltitrexed: Ki = 62 nM (TS). |
| Quantified Difference | Not directly comparable due to different enzyme targets. This highlights a fundamental mechanistic divergence rather than a simple potency difference. |
| Conditions | Biochemical assays for respective enzymes; pemetrexed data on recombinant mouse TS [2]. |
Why This Matters
For researchers studying the role of MTHFD1/2 in cancer, LY 345899 is the appropriate tool compound, whereas pemetrexed or raltitrexed would confound results by inhibiting different targets.
- [1] MedChemExpress. LY 345899 Product Page. View Source
- [2] Pemetrexed (disodium heptahydrate) Product Page. 001chemical.com. View Source
- [3] Raltitrexed Product Page. GlpBio. View Source
